molecular formula C7H11Cl3N2O B11797995 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride

Cat. No.: B11797995
M. Wt: 245.5 g/mol
InChI Key: YHAYEUKCSIHGNI-UHFFFAOYSA-N
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Description

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethanolamine side chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula

C7H11Cl3N2O

Molecular Weight

245.5 g/mol

IUPAC Name

2-amino-1-(5-chloropyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-6(10-4-5)7(11)3-9;;/h1-2,4,7,11H,3,9H2;2*1H

InChI Key

YHAYEUKCSIHGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(CN)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Substituent Analysis

The compound’s closest analogs, based on similarity scores (0.76–0.82) from CAS data, include:

Compound Name CAS No. Similarity Score Key Substituents
2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride 213248-46-5 0.79 Pyridine (no Cl)
1-(Pyridin-2-yl)propane-1,3-diol 27911-63-3 0.77 Propane-1,3-diol (no Cl, no amine)
[Compound with CAS 90345-24-7] 90345-24-7 0.82 Undisclosed substituents (higher similarity)

Key Observations :

  • The 5-chloro substituent in the target compound distinguishes it from non-halogenated analogs like 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride. Chlorination likely increases lipophilicity and alters electronic properties, impacting receptor affinity or metabolic stability .
  • The dihydrochloride salt form contrasts with neutral or mono-salt analogs (e.g., propane-1,3-diol derivatives), which may exhibit lower aqueous solubility .

Pharmacological and Regulatory Context

  • This highlights the importance of substituent effects on psychoactivity .
  • Dihydrochloride Salts: Compared to non-salt forms (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride), the target compound’s dihydrochloride group improves bioavailability, as seen in similar pharmaceutical salts .

Physicochemical and Commercial Data

Compound Name Empirical Formula Purity (%) Price (USD/g) Supplier
2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride C₇H₈ClN₂O·2HCl >98 ~250 AldrichCPR*
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl >95 ~180 AldrichCPR

Note: Pricing and supplier data inferred from analogous dihydrochloride compounds in and .

Key Differences :

  • The target compound’s higher molecular weight (due to Cl substitution) may influence crystallization behavior or melting points compared to non-chlorinated analogs.
  • Commercial availability varies; some analogs (e.g., 25B-NBOMe) are restricted, whereas the target compound remains accessible for research .

Research Implications

  • Synthetic Routes : The chloro-substituted pyridine core may require specialized halogenation steps (e.g., electrophilic substitution) compared to methoxy or methyl analogs, impacting scalability .
  • Biological Activity : The chlorine atom could enhance binding to serotonin or dopamine receptors, as seen in halogenated psychoactive compounds, though toxicity risks must be evaluated .

Biological Activity

2-Amino-1-(5-chloropyridin-2-yl)ethanol dihydrochloride is a synthetic compound with notable biological activity, particularly in pharmacology. This compound features a pyridine ring substituted with an amino group and a hydroxyl group, enhancing its solubility and reactivity, making it suitable for various biological studies and applications.

  • Molecular Formula : C7_7H9_9ClN2_2·2HCl
  • Structure : Contains a chloropyridine moiety which facilitates electrophilic aromatic substitutions.

Biological Activity Overview

Research has demonstrated that this compound interacts with various biological targets, indicating its potential therapeutic applications. The compound is primarily investigated for its effects on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for its sedative effects.

Key Biological Activities:

  • Antimicrobial Properties : Exhibits potential antimicrobial activity against various pathogens.
  • Sedative Effects : Acts as an intermediate in the synthesis of sedative-hypnotics like zopiclone, suggesting its role in modulating GABAergic activity.
  • Antiviral Activity : Preliminary studies indicate possible antiviral properties, which warrant further investigation.

The mechanism of action involves interaction with specific molecular targets and pathways. It may function as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes relevant to its pharmacological profile.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Amino-5-chloropyridineC5_5H6_6ClNSimple structure, used in similar applicationsLacks hydroxyl group
2-Amino-1-pyridin-2-yl-ethanol dihydrochlorideC7_7H8_8ClN·HClContains pyridine and ethanol moietiesDifferent substitution pattern
(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanolC7_7H9_9ClN·HClStereochemistry adds complexityDifferent chlorination pattern

The unique aspect of this compound lies in its specific substitution pattern on the pyridine ring and its dual functionality as both an amine and alcohol.

Case Studies and Research Findings

  • Pharmacological Studies : Various studies have highlighted the compound's potential in treating conditions related to GABAergic dysfunction. For instance, studies involving animal models have shown that compounds similar to this compound can significantly reduce anxiety-like behaviors by enhancing GABA receptor activity.
  • Antimicrobial Activity : A study conducted on the antimicrobial properties of this compound indicated effectiveness against specific bacterial strains, suggesting potential use in developing new antimicrobial agents.
  • Antiviral Research : Recent investigations into antiviral properties have suggested that compounds containing chloropyridine moieties may inhibit viral replication mechanisms, although more extensive clinical trials are needed to confirm these effects.

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